Cas no 3453-99-4 (2,2-Dimethoxybutane)

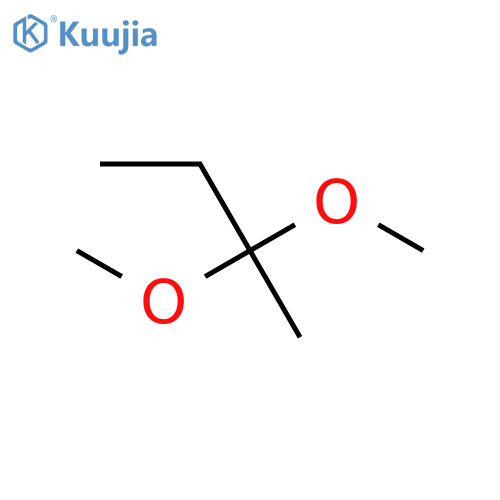

2,2-Dimethoxybutane structure

商品名:2,2-Dimethoxybutane

2,2-Dimethoxybutane 化学的及び物理的性質

名前と識別子

-

- 2,2-Dimethoxybutane

- 2,2-dimethoxy-butane

- 2,2-Dimethyoxy Butane

- Butan-2-on-dimethylacetal

- butan-2-one-dimethylacetal

- Butane,2,2-dimethoxy

- butanone dimethyl ketal

- Ethylmethylketon-dimethylketal

- Methylaethylketon-dimethylacetal

- 2-Butanone,dimethyl acetal (6CI,7CI,8CI)

- MFCD13185945

- DTXSID80188077

- 11T-0601

- 3453-99-4

- AKOS022190120

- SCHEMBL701581

- DTXCID10110568

- G63173

- Butane, 2,2-dimethoxy-

- DAA45399

-

- MDL: MFCD13185945

- インチ: 1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3

- InChIKey: OXQHJIGWZNIQDS-UHFFFAOYSA-N

- ほほえんだ: COC(OC)(CC)C

計算された属性

- せいみつぶんしりょう: 118.09900

- どういたいしつりょう: 118.09938

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 57.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 0.841

- ふってん: 99.8°Cat760mmHg

- フラッシュポイント: 0.8°C

- 屈折率: 1.39

- PSA: 18.46000

- LogP: 1.40540

2,2-Dimethoxybutane セキュリティ情報

2,2-Dimethoxybutane 税関データ

- 税関コード:2911000000

- 税関データ:

中国税関コード:

2911000000概要:

他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,2-Dimethoxybutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB531314-1 g |

2,2-Dimethoxybutane, 90%; . |

3453-99-4 | 90% | 1g |

€253.60 | 2023-06-14 | |

| Apollo Scientific | OR51925-1g |

2,2-Dimethoxybutane |

3453-99-4 | 90% | 1g |

£126.00 | 2025-02-20 | |

| Key Organics Ltd | 11T-0601-5MG |

2,2-dimethoxybutane |

3453-99-4 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | 11T-0601-1MG |

2,2-dimethoxybutane |

3453-99-4 | >97% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | 11T-0601-100G |

2,2-dimethoxybutane |

3453-99-4 | >97% | 100g |

£6930.00 | 2023-09-08 | |

| abcr | AB531314-1g |

2,2-Dimethoxybutane, 90%; . |

3453-99-4 | 90% | 1g |

€263.80 | 2025-02-18 | |

| A2B Chem LLC | AD45751-500mg |

2,2-Dimethoxybutane |

3453-99-4 | >97% | 500mg |

$302.00 | 2024-04-20 | |

| A2B Chem LLC | AD45751-10g |

2,2-Dimethoxybutane |

3453-99-4 | >97% | 10g |

$1550.00 | 2024-04-20 | |

| A2B Chem LLC | AD45751-100mg |

2,2-Dimethoxybutane |

3453-99-4 | 95% | 100mg |

$134.00 | 2024-04-20 | |

| A2B Chem LLC | AD45751-1g |

2,2-Dimethoxybutane |

3453-99-4 | >97% | 1g |

$392.00 | 2024-04-20 |

2,2-Dimethoxybutane 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

3453-99-4 (2,2-Dimethoxybutane) 関連製品

- 52752-16-6(2,2-diethoxybutane)

- 116549-34-9(3,3-Dimethoxyhexane)

- 6607-66-5(Butane,1,3,3-trimethoxy-)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3453-99-4)2,2-Dimethoxybutane

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):150.0/270.0/715.0